molecular formula C11H13NO2S B5844901 S-(3-anilino-3-oxopropyl) ethanethioate

S-(3-anilino-3-oxopropyl) ethanethioate

Cat. No.: B5844901
M. Wt: 223.29 g/mol
InChI Key: MZOAWUMUUWJQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(3-anilino-3-oxopropyl) ethanethioate is a thioester compound characterized by a propyl backbone with a 3-oxo group and an anilino (phenylamino) substituent. Its molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol. The thioester functional group (–SC(O)R) confers unique reactivity, enabling applications in organic synthesis and materials science.

Properties

IUPAC Name

S-(3-anilino-3-oxopropyl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9(13)15-8-7-11(14)12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOAWUMUUWJQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-anilino-3-oxopropyl) ethanethioate typically involves the reaction of ethanethioic acid with an appropriate aniline derivative. One common method includes the use of aniline and 3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: S-(3-anilino-3-oxopropyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Anilino derivatives with different substituents.

Scientific Research Applications

Chemistry: S-(3-anilino-3-oxopropyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in various coupling reactions.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used in the development of enzyme inhibitors or as a probe to study protein-ligand interactions.

Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of S-(3-anilino-3-oxopropyl) ethanethioate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved include enzyme inhibition and modulation of signaling cascades.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their functional differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
S-(3-anilino-3-oxopropyl) ethanethioate C₁₁H₁₂N₂O₂S 236.29 Anilino, oxo Organic synthesis, materials science
S-[2-(4-chloroanilino)-2-oxoethyl] ethanethioate C₉H₈ClNO₂S 229.68 Chloroanilino, oxo Intermediate in agrochemicals
S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate C₁₃H₁₃NO₂S 247.31 Indole, oxo Biochemical research (e.g., enzyme studies)
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate C₁₄H₁₃NO₄S 307.32 Isoindole dione, oxypropyl Polymer chemistry (crosslinking agent)
S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate C₆H₉ClO₂S 180.65 Chloro, methyl, oxo Industrial solvents, adhesives

Key Observations :

  • Substituent Impact : The presence of electron-withdrawing groups (e.g., chloro in ) enhances electrophilicity, making these compounds reactive intermediates. Bulky groups like indole () or isoindole dione () reduce solubility in polar solvents but improve thermal stability.
  • Synthetic Utility : Thioesters with ethynyl or aryl groups (e.g., S-(4-ethynyl-phenyl) ethanethioate in ) are used as molecular anchors in conductive polymers due to their ability to form stable metal-sulfur bonds.

Physicochemical Properties

  • Solubility: Compounds with polar substituents (e.g., hydroxyanilino in ) exhibit higher solubility in aqueous-organic mixtures, whereas hydrophobic groups (e.g., indole in ) favor nonpolar solvents.
  • Thermal Stability : The isoindole dione derivative () shows enhanced stability (up to 250°C), making it suitable for high-temperature polymer applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.